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Introduction

(DHQ)2PHAL, with the full chemical name 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral
ligand prominently used in asymmetric synthesis.[1][2] It is a dimeric cinchona alkaloid derived
from dihydroquinine.[3] This ligand is a key component of the commercially available reagent
AD-mix-a, which is utilized for the Sharpless asymmetric dihydroxylation of olefins to produce
enantiomerically enriched vicinal diols. The high efficiency and broad applicability of
(DHQ)z2PHAL as a chiral catalyst have made it an invaluable tool in the synthesis of complex
chiral molecules, including fine chemicals and biologically active compounds.

Physical and Chemical Properties

(DHQ)2PHAL is a white to beige or light yellow crystalline powder. It is known to be air-sensitive
and should be stored in a cool, dark place under an inert atmosphere.

General Properties
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Property Value Reference
1,4-Bis(9-O-

Full Name ) o )
dihydroquininyl)phthalazine
Hydroquinine 1,4-

Synonyms phthalazinediyl diether, 1,4-
Bis(dihydroquinine)phthalazine

CAS Number 140924-50-1

Molecular Formula CasHs4N6Oa4

Molecular Weight 778.98 g/mol
White to beige/light yellow

Appearance .
crystalline powder

Melting Point 178 °C (decomposes)

Optical Activity

[0]22/D +336° (c = 1.2 in

methanol)

Solubility

Quantitative solubility data for (DHQ)2PHAL in a range of common organic solvents is not

readily available in the published literature. However, qualitative descriptions indicate slight

solubility in several solvents.

Solvent

Solubility

Reference

Chloroform

Slightly soluble

Dimethyl Sulfoxide (DMSO)

Slightly soluble (with

sonication)

Methanol

Slightly soluble

For its application in the Sharpless asymmetric dihydroxylation, (DHQ)2PHAL is typically used

in a biphasic solvent system, most commonly a 1:1 mixture of tert-butyl alcohol and water.

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7884288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectral Data

Actual spectral images for (DHQ)2PHAL are not publicly available in spectral databases. The

following sections describe the expected spectral characteristics based on the molecular

structure and typical values for its constituent functional groups.

'H NMR Spectroscopy

The *H NMR spectrum of (DHQ)2PHAL is expected to be complex due to the large number of

protons in different chemical environments. Key expected signals include:

Expected Chemical Shift

Proton Type Multiplicity
(ppm)
Aromatic protons (quinoline )
o 7.0-85 Multiplets
and phthalazine rings)
Methoxy group protons (-
y arotip P ( ~3.9 Singlet
OCHs)
Protons on the carbon bearing ]
] 55-6.5 Multiplets
the ether linkage
Protons of the quinuclidine ring ]
1.0-35 Multiplets
system
Multiplet (CH2) and Triplet
Ethyl group protons (-CH2CHs) 0.8-1.5

(CH5)

3C NMR Spectroscopy

The 13C NMR spectrum will also be complex, with a large number of signals corresponding to

the 48 carbon atoms in the molecule. Characteristic chemical shifts would include:
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Carbon Type Expected Chemical Shift (ppm)
Aromatic carbons 110 - 160

Methoxy carbon (-OCHs) ~55

Carbons of the quinuclidine ring 20-70

Ethyl group carbons (-CH2CHs) 10-30

Infrared (IR) Spectroscopy

The IR spectrum of (DHQ)2PHAL would display characteristic absorption bands for its
functional groups:

Functional Group Expected Absorption Frequency (cm~?)
C-H stretching (aromatic) 3000 - 3100
C-H stretching (aliphatic) 2850 - 3000
C=N stretching (quinoline and phthalazine) 1500 - 1650
C=C stretching (aromatic) 1450 - 1600
C-O stretching (ether) 1000 - 1300

Mass Spectrometry

The mass spectrum of (DHQ)2PHAL would show a molecular ion peak [M]* or a protonated
molecular ion peak [M+H]* corresponding to its molecular weight.

lon Type Expected m/z
[M]* ~778.4
[M+H]* ~779.4

Experimental Protocols
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(DHQ)2PHAL is a cornerstone of the Sharpless asymmetric dihydroxylation reaction, typically
utilized as a component of AD-mix-a.

Sharpless Asymmetric Dihydroxylation of an Olefin

This protocol is a general procedure for the asymmetric dihydroxylation of an olefin using AD-
mix-a.

Reagents and Materials:

AD-mix-a (contains (DHQ)2PHAL, KsFe(CN)s, K2COs, and K20sO2(OH)a)
« tert-Butyl alcohol

o Water

» Olefin substrate

o Sodium sulfite

o Ethyl acetate

e Magnesium sulfate

 Stir plate and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

o Chromatography setup (for purification)
Procedure:

e In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol and
water in a 1:1 ratio.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7884288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Add AD-mix-a to the solvent mixture and stir vigorously at room temperature until two clear
phases are observed. The lower aqueous phase should be a bright yellow color.

e Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate.
e Add the olefin substrate to the cooled reaction mixture while stirring.

» Continue stirring at 0 °C and monitor the reaction progress using thin-layer chromatography
(TLC).

e Upon completion of the reaction, add solid sodium sulfite to quench the reaction. Continue
stirring for approximately one hour.

 Allow the mixture to warm to room temperature.
o Extract the aqueous layer with ethyl acetate (3x).
o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

Purify the crude diol product by flash column chromatography.

Signaling Pathways and Experimental Workflows
Catalytic Cycle of Sharpless Asymmetric
Dihydroxylation

The following diagram illustrates the catalytic cycle for the Sharpless asymmetric
dihydroxylation using (DHQ)2PHAL as the chiral ligand.
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow for Sharpless Asymmetric
Dihydroxylation

The logical flow of the experimental protocol can be visualized as follows:
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Caption: Experimental workflow for a typical Sharpless asymmetric dihydroxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. chemscene.com [chemscene.com]

3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

« To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of
(DHQ)2PHAL]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7884288#dhq-2phal-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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